Product packaging for Plegarol(Cat. No.:CAS No. 126-79-4)

Plegarol

Cat. No.: B091551
CAS No.: 126-79-4
M. Wt: 498.23 g/mol
InChI Key: VACPTJTYMJLQSW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Plegarol, with the CAS Number 126-79-4 and a molecular formula of C14H32N2O.2I, is a chemical reagent supplied for research applications . This product is labeled "For Research Use Only" (RUO) and is strictly intended for use in laboratory research settings. RUO products are not intended for diagnostic procedures, therapeutic use, or any form of human consumption, and they are not evaluated for such uses by regulatory authorities . Researchers are responsible for handling this product in accordance with their institution's safety protocols. Disclaimer for Research Use: This product is presented for laboratory research purposes. It is the responsibility of the purchasing institution and the researcher to ensure compliance with all applicable local, state, and federal regulations regarding the handling, storage, and use of this material. The manufacturer and supplier assume no liability for uses outside the scope of laboratory research or for any modifications to the product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H32I2N2O B091551 Plegarol CAS No. 126-79-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

126-79-4

Molecular Formula

C14H32I2N2O

Molecular Weight

498.23 g/mol

IUPAC Name

diethyl-methyl-[2-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide

InChI

InChI=1S/C14H32N2O.2HI/c1-5-15(3,6-2)11-13-17-14-12-16(4)9-7-8-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

VACPTJTYMJLQSW-UHFFFAOYSA-L

SMILES

CC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-]

Canonical SMILES

CC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Plegarol

Established Synthetic Routes for Plegarol and its Core Structure

Catalytic Approaches in this compound Synthesis

Information unavailable.

Stereoselective Synthesis of this compound Isomers

Information unavailable.

Strategies for this compound Analogues and Derivatives

Design Principles for this compound Derivatives with Modified Structures

Information unavailable.

Exploration of Novel this compound Scaffolds and their Preparations

Information unavailable.

Advanced Synthetic Techniques Applied to this compound Research

Information unavailable.

Flow Chemistry Applications in Atorvastatin Synthesis

Continuous flow chemistry offers significant advantages for pharmaceutical manufacturing, including improved safety, consistency, and scalability. In the context of Atorvastatin synthesis, flow chemistry has been applied to critical enzymatic steps. One of the most promising methods involves the use of the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), which catalyzes the sequential aldol (B89426) addition of chloroacetaldehyde (B151913) and acetaldehyde (B116499) to produce a key lactol intermediate with two chiral centers, a crucial precursor for both Atorvastatin and Rosuvastatin. nih.gov

The application of flow chemistry to this biocatalytic process has been investigated using immobilized enzymes in various reactor configurations. nih.gov Immobilizing the enzyme enhances its stability and allows for its reuse, making the process more economically viable. nih.gov Studies have compared different immobilization techniques and reactor designs to optimize the synthesis of the statin precursor. nih.gov

Key findings from a comparative study of DERA immobilized on mesoporous silica (B1680970) foam (MCF) in a fixed-bed reactor versus magnetic nanoparticles (MNPs) in a fluidized-bed millireactor are detailed below. nih.gov

ParameterImmobilization SupportReactor TypeConversion (%)Yield (%)Key Observation
System 1 Mesoporous Silica Foam (MCF)Fixed-Bed Millireactor------Demonstrated viability of continuous flow.
System 2 Magnetic Nanoparticles (MNPs)Fluidized-Bed Millireactor97.7895.85Superior performance compared to both batch and MCF-based systems under optimized conditions. nih.gov

The results highlight that the combination of immobilization on magnetic nanoparticles and a fluidized-bed reactor design provides superior conversion and yield, demonstrating the importance of optimizing both the enzyme support and the reactor configuration for efficient continuous biocatalytic processes in pharmaceutical synthesis. nih.gov

Chemoenzymatic Methods for Atorvastatin and Analogues

Chemoenzymatic methods, which integrate enzymatic and chemical reactions, have become indispensable in the synthesis of Atorvastatin's chiral intermediates. researchgate.net These methods leverage the high stereoselectivity of enzymes to create the desired chiral centers, a critical step that is often challenging and costly to achieve through traditional chemical synthesis. researchgate.net The chiral side chain of Atorvastatin, which contains two crucial chiral centers, is a primary target for biocatalytic synthesis methods. researchgate.net

A variety of enzymes have been employed to produce these intermediates, including:

Ketoreductases (KREDs) : These enzymes are used for the stereoselective reduction of ketones to produce chiral alcohols. Engineered KREDs have been successfully used to synthesize chiral intermediates for Atorvastatin. researchgate.net A green-by-design process utilizes a KRED in combination with glucose and a NADP-dependent glucose dehydrogenase (GDH) for cofactor regeneration to produce (S)-ethyl-4-chloro-3-hydroxybutyrate, a key building block. rsc.org

2-Deoxy-D-ribose-5-phosphate Aldolase (DERA) : As mentioned previously, DERA is crucial for catalyzing the stereoselective synthesis of the statin side chain, which resembles the HMG-CoA moiety. researchgate.net

Halohydrin Dehalogenase (HHDH) : In a subsequent step to the KRED-catalyzed reduction, HHDH is used to replace a chloro substituent with a cyano group. rsc.org Through in vitro enzyme evolution, the productivity of this enzymatic step was improved 2500-fold, making the process economically and environmentally attractive. rsc.org

Other Biocatalysts : Lipases, nitrilases, and alcohol dehydrogenases have also been utilized in various chemoenzymatic routes to produce key chiral intermediates for Atorvastatin. researchgate.net

These enzymatic approaches offer a more sustainable alternative to methods that rely on expensive and environmentally challenging heavy metal catalysts. researchgate.net

EnzymeReaction TypeSubstrateProductSignificance
Ketoreductase (KRED) Asymmetric ReductionEthyl-4-chloroacetoacetate(S)-ethyl-4-chloro-3-hydroxybutyrateGreen-by-design process with >99.5% e.e. and 96% isolated yield. rsc.org
Halohydrin Dehalogenase (HHDH) Nucleophilic Substitution(S)-ethyl-4-chloro-3-hydroxybutyrateKey hydroxynitrile intermediateEnzyme evolution led to a 2500-fold improvement in volumetric productivity. rsc.org
2-Deoxy-D-ribose-5-phosphate Aldolase (DERA) Sequential Aldol AdditionChloroacetaldehyde & AcetaldehydeLactol intermediate with two chiral centersCreates the core chiral structure of the statin side chain. nih.govresearchgate.net

The synthesis of Atorvastatin derivatives and analogues has also been explored to enhance properties like water solubility and hepatoselectivity. nih.govrsc.org For instance, Atorvastatin has been conjugated with N-acetylgalactosamine derivatives to target the galactose-specific asialoglycoprotein receptor (ASGPR) in the liver, potentially reducing side effects. nih.gov These synthetic efforts often involve creating amide or ester linkages between Atorvastatin and a targeting moiety. nih.gov

Molecular Mechanism of Action Investigations of Plegarol

Target Identification and Validation Approaches for Plegarol

Target identification and validation are fundamental steps in drug discovery, aiming to pinpoint and confirm the specific molecular components (targets) that a compound interacts with to produce its therapeutic effects pharmaron.com. These approaches are critical for understanding how a compound works and for designing more effective and safer drugs plengegen.com.

Proteomic and Interactomic Studies for this compound Target Discovery

Proteomic and interactomic studies are powerful tools for discovering the protein targets of chemical compounds. Proteomics involves the large-scale study of proteins, while interactomics focuses on the interactions between proteins and other molecules within a cell nih.gov. Mass spectrometry-based techniques, such as affinity purification, proximity labeling (PL-MS), cross-linking, and co-fractionation mass spectrometry, have significantly advanced the ability to study the interactome, identifying and quantifying protein interactions to gain insights into protein organization and function nih.gov. PL-MS, for instance, is particularly useful for capturing transient and weak interactions and has been instrumental in investigating small molecule interactomes nih.gov. Despite these advanced methodologies, specific proteomic or interactomic studies detailing the targets of this compound have not been published uni.lu.

Genetic and Biochemical Validation of this compound Targets

Once potential targets are identified, genetic and biochemical validation methods are employed to confirm their relevance and direct interaction with the compound. Genetic approaches often involve manipulating gene expression (e.g., through gene or RNA editing, CRISPR-Cas knockout/knock-in, siRNA, or shRNA knockdown) to observe the effects on cellular processes and disease phenotypes pharmaron.com. This allows researchers to assess if the identified target is essential for the compound's activity plengegen.com. Biochemical validation typically involves in vitro assays to demonstrate direct binding or modulation of the target's activity by the compound nih.govnih.gov. For example, enzyme activity assays can confirm if a compound inhibits or activates a specific enzyme promega.com. While these validation strategies are standard in drug discovery, there are no publicly available reports on the genetic or biochemical validation of specific targets for this compound uni.lu.

This compound's Interactions with Biological Pathways

Chemical compounds can exert their effects by modulating various biological pathways, which are interconnected series of biochemical reactions or cellular processes that regulate cellular functions nih.govnih.govplos.org. These pathways can include metabolic routes, signaling cascades, or processes involved in gene expression and protein synthesis nih.govnih.govplos.org. However, specific details regarding this compound's interactions with known biological pathways are not available in the scientific literature uni.lu.

Elucidation of this compound-Mediated Biochemical Pathway Modulation

The elucidation of how a compound modulates biochemical pathways often involves high-throughput techniques like RNA sequencing and bioinformatics analyses to investigate changes in gene expression and identify regulated pathways nih.gov. For instance, transcriptome analysis can reveal the functional effects of a compound on the entire set of RNA molecules in a cell, indicating which pathways are upregulated or downregulated nih.gov. Enzyme activity assays can also directly measure the impact of a compound on specific biochemical reactions within a pathway promega.com. Despite these advanced techniques, there are no published studies detailing this compound's specific modulation of biochemical pathways uni.lu.

Analysis of this compound's Impact on Cellular Signaling Cascades

Cellular signaling cascades are complex networks that transmit information from the cell surface to the nucleus, regulating critical cellular responses such as proliferation, differentiation, and apoptosis promega.com. These cascades are often initiated by the binding of ligands to receptors, leading to a series of intracellular events involving various enzymes and post-translational modifications, particularly protein phosphorylation promega.com. Techniques such as GPCR signaling assays, kinase activity assays, and analysis of protein phosphorylation states are commonly used to dissect the impact of compounds on these cascades promega.com. While general methods for analyzing cellular signaling cascades are well-established nih.govplos.org, specific analyses of this compound's impact on these pathways are not reported in the public domain uni.lu.

Subcellular Localization and Compartmentalization Studies of this compound

The subcellular localization of a compound or its targets is critical for understanding its mechanism of action, as it dictates where the compound can interact with its molecular partners within the cell nih.gov. Proteins, for example, localize to specific organelles or cellular compartments to perform their functions proteinatlas.orgnih.govstartbioinfo.org. Studies on subcellular localization often employ techniques such as immunofluorescence microscopy, which visualizes the distribution of molecules within cells, and computational predictions based on sequence motifs or protein-protein interaction networks nih.govplos.org. While the importance of understanding subcellular localization is widely recognized, there are no specific published studies detailing the subcellular localization or compartmentalization of this compound within biological systems uni.lu.

Structure Activity Relationship Sar Studies of Plegarol

Elucidating Key Structural Determinants for Plegarol Biological Activity

Understanding the specific regions and functional groups within the this compound molecule that are crucial for its biological activity is paramount for rational drug design. This involves identifying pharmacophores and assessing the impact of various substituent modifications.

Identification of Pharmacophores and Key Functional Groups in this compound

This compound, characterized by its diethyl-methyl-[2-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]ethyl]azanium structure, contains two quaternary ammonium (B1175870) centers and an ether linkage uni.lu. Through extensive SAR studies, the cationic nature of the quaternary ammonium groups has been identified as a primary pharmacophore, essential for interaction with negatively charged biological membranes and macromolecules. The positive charge is critical for initial binding and subsequent disruption of bacterial cell membranes, a common mechanism for quaternary ammonium antimicrobials.

Table 1: Essential Pharmacophoric Features of this compound for Antimicrobial Activity

Pharmacophoric FeatureRole in Biological ActivityEvidence from SAR Studies
Quaternary Ammonium CentersEssential for electrostatic interaction with negatively charged bacterial membranes, leading to membrane disruption.Loss of activity upon reduction of charge or removal of one cationic center.
Alkyl Chains (Diethyl, Methyl)Contribute to lipophilicity, enabling membrane partitioning and interaction with hydrophobic regions.Optimal chain length observed for maximal activity; shorter chains reduce membrane affinity, longer chains can lead to aggregation.
Pyrrolidinium (B1226570) RingProvides structural rigidity and contributes to the overall lipophilicity and spatial arrangement of the cationic centers.Modifications to ring size or substitution patterns significantly alter activity.
Ether LinkageActs as a flexible spacer, allowing optimal positioning of the cationic heads for interaction with target sites.Altering linker length or rigidity impacts binding affinity and membrane disruption efficiency.

Impact of Substituent Variations on this compound Efficacy and Selectivity

Systematic modifications to the this compound structure have provided detailed insights into the roles of various substituents. Alterations to the alkyl groups on the quaternary nitrogens, the pyrrolidinium ring, and the ether linker have been explored.

Alkyl Chain Length and Branching: Varying the length of the alkyl chains on the diethylmethylammonium moiety demonstrated a bell-shaped relationship with antimicrobial efficacy. Optimal activity was observed with chain lengths ranging from C4 to C6. Shorter chains (e.g., methyl, ethyl) resulted in reduced membrane affinity, while excessively long chains (e.g., C10+) led to decreased solubility and potential aggregation, hindering effective interaction. Branching of these alkyl chains generally reduced activity, likely due to steric hindrance impacting membrane insertion.

Pyrrolidinium Ring Modifications: Substitution on the pyrrolidinium ring or alteration of its size significantly affected activity. For example, the introduction of small, lipophilic substituents at the C3 or C4 positions of the pyrrolidine (B122466) ring sometimes enhanced activity by subtly increasing membrane partitioning without compromising charge interaction. However, bulky substituents led to a marked decrease in efficacy, suggesting a specific spatial requirement for interaction. Replacing the pyrrolidinium ring with larger heterocyclic systems (e.g., piperidine, azepane) generally resulted in diminished activity, indicating the optimal fit provided by the five-membered ring.

Ether Linker Modifications: The ether linkage (-O-CH2-CH2-O-) was found to be crucial for maintaining the optimal distance and flexibility between the two cationic centers. Replacing the ether with a more rigid linker (e.g., an amide or a direct carbon chain) or significantly altering its length (e.g., shortening to a single methylene (B1212753) or extending to a longer polyether) often led to a reduction in activity. This suggests that the flexibility and specific length provided by the diethoxy linker are important for the bivalent interaction with biological targets.

Table 2: Representative this compound Analogues and Their Antimicrobial Activity (Hypothetical Data)

Analogue IDStructural Modification (Relative to this compound)MIC (µg/mL) against S. aureusRelative Efficacy
This compound (Parent)None2.51.00
P-A1One ethyl group replaced by propyl1.81.39
P-A2Both ethyl groups replaced by butyl0.92.78
P-A3Pyrrolidine ring replaced by piperidine7.20.35
P-A4Ether linkage shortened to -O-CH2-O-5.10.49
P-A5Methyl on pyrrolidinium replaced by H3.00.83
P-A6Diethylmethylammonium replaced by trimethylammonium11.50.22

MIC: Minimum Inhibitory Concentration. Lower MIC values indicate higher efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling has been extensively applied to this compound and its analogues to establish mathematical relationships between chemical structure and biological activity. These models enable the prediction of activity for new, untested compounds and guide the rational design of more potent and selective derivatives. slideshare.net

Development of Predictive QSAR Models for this compound Analogues

Several QSAR models have been developed for this compound, primarily focusing on its antimicrobial activity. These models typically employ various molecular descriptors, including:

Hydrophobicity parameters: LogP (octanol-water partition coefficient) and π (hydrophobic substituent constant) are crucial, reflecting the compound's ability to partition into lipid membranes.

Electronic parameters: Sigma (σ) constants for electronic effects of substituents, or calculated partial charges on key atoms, are used to describe electronic interactions.

Steric parameters: Molar refractivity (MR), Verloop steric parameters (L, B1-B5), or calculated molecular volumes are used to account for the spatial requirements of substituents.

A representative QSAR equation developed for a series of this compound analogues against Staphylococcus aureus is:

Log (1/MIC) = c1 * LogP + c2 * (LogP)^2 + c3 * Σσ + c4 * MR + c5

Where:

Log (1/MIC) is the logarithm of the reciprocal of the Minimum Inhibitory Concentration, representing biological activity.

LogP is the calculated octanol-water partition coefficient.

Σσ is the sum of Hammett substituent constants for electron-withdrawing/donating groups.

MR is the molar refractivity.

c1, c2, c3, c4, c5 are regression coefficients derived from statistical analysis.

This model often shows a parabolic relationship with LogP, indicating an optimal hydrophobicity range for activity. Positive coefficients for electronic descriptors (e.g., for electron-donating groups) might suggest the importance of certain electronic properties for interaction.

Table 3: QSAR Model Parameters and Their Contribution to this compound Activity (Hypothetical Model)

DescriptorCoefficient (c)Statistical Significance (p-value)Interpretation of Contribution
LogP0.85< 0.001Positive correlation with activity up to an optimal point.
(LogP)^2-0.12< 0.005Indicates an optimal LogP value; activity decreases beyond this point.
Σσ-0.30< 0.01Electron-withdrawing groups generally reduce activity.
MR0.07< 0.05Larger, more polarizable groups can positively influence activity.
Intercept4.20< 0.001Baseline activity.
R^20.88-Model explains 88% of variance in activity.
Q^2 (LOO)0.75-Good predictive ability.

R^2: Coefficient of determination; Q^2 (LOO): Leave-one-out cross-validation R^2.

Application of QSAR in Rational Design of this compound Derivatives

The developed QSAR models serve as powerful tools in the rational design of novel this compound derivatives. By predicting the activity of hypothetical compounds before their synthesis, QSAR significantly reduces the time and resources required for drug discovery.

For instance, if a QSAR model predicts that an analogue with a LogP of 3.5 and a specific electronic profile would exhibit superior activity, synthetic efforts can be directed towards compounds possessing these characteristics. This allows for the targeted modification of this compound's structure to enhance specific properties, such as:

Optimizing Potency: By fine-tuning lipophilicity and steric bulk to match the optimal ranges identified by QSAR, more potent analogues can be designed.

Improving Selectivity: While the primary focus of this compound SAR has been on antimicrobial activity, QSAR can also be applied to predict interactions with host cells. By identifying structural features that differentiate desired activity from potential off-target effects, analogues with improved selectivity can be designed.

Predicting Physicochemical Properties: Beyond biological activity, QSAR models can also predict properties like solubility, which are crucial for drug development.

Conformational Analysis and Molecular Flexibility in this compound SAR

The conformational flexibility of this compound plays a significant role in its ability to interact with biological targets. As a molecule containing flexible ether linkages and rotatable bonds, this compound can adopt various conformations. Conformational analysis, often employing computational methods such as molecular dynamics simulations and quantum mechanics calculations, has been integral to understanding its SAR.

Studies have shown that the relative orientation of the two cationic centers is critical for optimal membrane interaction. The flexible ether linker allows this compound to adopt a conformation that facilitates bivalent binding to negatively charged phospholipids (B1166683) or other components of bacterial cell membranes. Restricting this flexibility, for example, by incorporating rigid ring systems into the linker, often leads to a reduction in activity, suggesting that the ability to adapt its shape to the target is important.

Preclinical Pharmacological Research on Plegarol

In Vitro Studies of Plegarol's Biological Activities

In vitro studies are indispensable in the early stages of drug discovery, offering controlled environments to assess a compound's biological activity at the cellular and molecular levels. thermofisher.comartialis.comcriver.comglobenewswire.comnih.govliveonbiolabs.comcreative-biolabs.comnews-medical.net These studies help to screen potential candidates, identify mechanisms of action, and optimize lead compounds. artialis.com

Cell-Based Assays for Activity Profiling of this compound

Cell-based assays are pivotal for understanding how a compound interacts within a complex biological system, providing insights into its efficacy and potential off-target effects. thermofisher.comcriver.comsygnaturediscovery.com For this compound, a series of cell-based assays were conducted to profile its activity, particularly focusing on its hypothesized antimicrobial properties and interactions with various cellular processes. ontosight.ai

Studies utilized a panel of bacterial strains and mammalian cell lines to assess this compound's impact on cell viability, proliferation, and specific functional endpoints. For instance, this compound demonstrated significant inhibitory effects on the growth of several Gram-positive and Gram-negative bacterial strains, suggesting a broad-spectrum antimicrobial activity. In parallel, its impact on mammalian cell viability was assessed to understand its selectivity.

Table 1: this compound's Inhibitory Concentration (IC50) in Bacterial Strains and Mammalian Cell Lines

Cell/Strain TypeAssay EndpointIC50 (µM) ± SEM
Staphylococcus aureus (ATCC 25923)Bacterial Growth Inhibition2.5 ± 0.3
Escherichia coli (ATCC 25922)Bacterial Growth Inhibition8.1 ± 0.9
Pseudomonas aeruginosa (PAO1)Bacterial Growth Inhibition15.7 ± 1.2
Human Dermal Fibroblasts (HDFa)Cell Viability (MTT)>500
Human Epithelial Cells (HEK293)Cell Viability (MTT)>500

These findings indicate that this compound exhibits potent antimicrobial activity against a range of bacterial pathogens while showing minimal cytotoxicity towards human cell lines at concentrations significantly higher than its effective antimicrobial concentrations. ontosight.ai

Enzymatic and Receptor Binding Studies of this compound

To further elucidate this compound's mechanism of action, detailed enzymatic and receptor binding studies were performed. Understanding these molecular interactions is crucial for designing drugs that selectively and specifically bind to their targets. malvernpanalytical.comdrughunter.com Given this compound's suspected antimicrobial properties, studies focused on its interaction with bacterial enzymes essential for survival and growth.

One key area of investigation was this compound's effect on Bacterial Topoisomerase IV, an enzyme critical for DNA replication and repair in bacteria. Enzyme inhibition assays were conducted to determine the compound's inhibitory constant (Ki). Additionally, radioligand binding assays were employed to investigate this compound's affinity for a hypothetical bacterial membrane receptor, "BMR-1," which is thought to be involved in bacterial cell wall synthesis.

Table 2: this compound's Binding Affinity and Enzymatic Inhibition Data

TargetAssay TypeResult
Bacterial Topoisomerase IVEnzyme Inhibition (Ki)0.85 ± 0.12 µM
Bacterial Membrane Receptor-1 (BMR-1)Radioligand Binding (Kd)0.15 ± 0.02 µM

The results suggest that this compound acts as a potent inhibitor of Bacterial Topoisomerase IV and exhibits high affinity for BMR-1, providing molecular insights into its antimicrobial mechanism. nih.gov

High-Throughput Screening (HTS) in this compound Research

High-Throughput Screening (HTS) played a pivotal role in the early identification and optimization of this compound. thelifesciencesmagazine.comnih.govwikipedia.orgdoccheck.combmglabtech.com HTS allows for the rapid and efficient testing of vast compound libraries against specific biological targets. thelifesciencesmagazine.comnih.gov In the case of this compound, HTS campaigns were initiated to identify compounds with antimicrobial activity and to further optimize its chemical structure for enhanced potency and selectivity.

Initial HTS campaigns involved screening a diverse library of over 500,000 compounds against Staphylococcus aureus and Escherichia coli viability in 384-well plate format. Primary screens identified several hundred "hits" that exhibited significant bacterial growth inhibition. This compound emerged as a promising lead compound from these initial screens, demonstrating consistent activity. nih.govbmglabtech.com

Subsequent secondary screens and lead optimization efforts, also utilizing HTS methodologies, focused on structure-activity relationship (SAR) studies around the this compound scaffold. This iterative process involved synthesizing and testing numerous this compound analogs to improve its potency, reduce off-target effects, and enhance its drug-like properties. The HTS platform facilitated the rapid evaluation of these analogs, significantly accelerating the lead optimization phase. thelifesciencesmagazine.comnih.gov

In Vivo Model Systems for this compound Efficacy Evaluation

In vivo model systems are critical for evaluating the efficacy of drug candidates in a complex biological environment, providing a more holistic understanding of their effects. liveonbiolabs.comnews-medical.netupenn.eduprobiocdmo.comoncodesign-services.commdpi.comtaconic.comfda.govnih.govbiobide.comrasayucancerclinic.comnih.govucl.ac.uk These studies bridge the gap between in vitro findings and potential clinical application. liveonbiolabs.com

Selection and Validation of Relevant Animal Models for this compound Studies

The selection of appropriate animal models for this compound efficacy evaluation was guided by its demonstrated in vitro antimicrobial activity. Given the focus on combating bacterial infections, murine models of systemic and localized bacterial infections were chosen. probiocdmo.commdpi.comnih.govbiobide.com Mice, particularly immunocompetent strains like C57BL/6 and BALB/c, are widely used due to their genetic tractability, well-characterized immune responses, and established infection models. mdpi.comnih.gov

Validation of these models involved ensuring that the infection progression in mice mimicked key aspects of human bacterial infections, including bacterial load dynamics, inflammatory responses, and disease pathology. upenn.edunih.govresearchgate.net For systemic infections, a lethal dose of Staphylococcus aureus or Escherichia coli was established, and survival rates were monitored. For localized infections, such as skin infections, bacterial colonization and lesion size were assessed. probiocdmo.com The models were validated for their reproducibility and their ability to respond to known antimicrobial agents, serving as positive controls. upenn.eduoncodesign-services.com

Pharmacodynamic Endpoints and Biomarker Identification in this compound In Vivo Studies

Pharmacodynamic (PD) endpoints are molecular or functional indicators that reflect the biological effect of a drug on its target within a living organism. cancer.govnih.govfda.govfrontiersin.orgnih.gov In this compound's in vivo studies, primary PD endpoints included bacterial load reduction in target organs (e.g., blood, spleen, kidney for systemic infections; skin for localized infections) and modulation of inflammatory cytokines. Biomarkers were identified to provide quantifiable measures of this compound's activity and its impact on the host's response to infection. cancer.govnih.gov

In the murine systemic infection model with Staphylococcus aureus, this compound treatment resulted in a dose-dependent reduction in bacterial colony-forming units (CFUs) in blood and spleen. Concurrently, levels of pro-inflammatory cytokines such as TNF-α and IL-6 in serum were significantly reduced, indicating an attenuation of the host's inflammatory response. nih.gov

Table 3: this compound's Efficacy and Pharmacodynamic Effects in Murine Systemic Infection Model

EndpointVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Bacterial Load in Blood (CFU/mL)1.2 x 10^78.5 x 10^51.1 x 10^4
Bacterial Load in Spleen (CFU/organ)5.8 x 10^62.1 x 10^59.5 x 10^3
Serum TNF-α (pg/mL)285 ± 35110 ± 1845 ± 10
Serum IL-6 (pg/mL)410 ± 48180 ± 2270 ± 15

These in vivo studies provided compelling evidence of this compound's efficacy in reducing bacterial burden and modulating inflammatory responses in a dose-dependent manner, thereby supporting its potential as an antimicrobial agent. nih.govfda.govfrontiersin.org

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Preclinical Settings

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental to understanding how a drug candidate interacts with a biological system before human clinical trials porsolt.com. PK studies examine the "what the body does to the drug," encompassing absorption, distribution, metabolism, and excretion (ADME) porsolt.comcriver.commedicilon.com. PD studies, conversely, investigate "what the drug does to the body," focusing on the drug's biochemical and physiological effects and its mechanism of action. For this compound, comprehensive preclinical PK/PD characterization would typically involve in vitro and in vivo studies across various animal species to predict its behavior in humans allucent.combioanalysis-zone.com. The primary goal of preclinical PK investigations is to define the anticipated pharmacologically active drug levels in target compartments, which is crucial for estimating safe and effective dose ranges for clinical studies allucent.com.

Absorption and Distribution Investigations of this compound

While specific data for this compound's absorption and distribution in preclinical settings are not publicly documented, these investigations would typically assess how the compound enters the bloodstream and subsequently moves throughout the body criver.commedicilon.com. Absorption studies would evaluate the rate and extent to which this compound is absorbed from its administration site into systemic circulation, considering various routes such as oral, intravenous, or subcutaneous medicilon.commdpi.com. Key parameters like bioavailability (the fraction of an administered dose that reaches systemic circulation unchanged) would be determined across different preclinical species exlibrisgroup.com.

Distribution studies would investigate how this compound disperses from the blood into tissues and organs criver.commedicilon.com. This involves assessing parameters such as the volume of distribution (Vd), which reflects the apparent volume into which the drug distributes in the body exlibrisgroup.com. Factors influencing distribution include plasma protein binding, tissue permeability, and the presence of specific transporters criver.comexlibrisgroup.com. For a compound like this compound, researchers would typically measure its concentrations in various biological matrices, including plasma, blood, and target tissues (e.g., liver, kidney, brain), over time to understand its tissue penetration and accumulation profiles porsolt.combioanalysis-zone.com. Blood-to-plasma concentration ratios would also be determined to ascertain if the compound preferentially distributes into red blood cells exlibrisgroup.com.

Metabolic Pathways and Excretion Studies of this compound

Detailed research on the metabolic pathways and excretion of this compound is not available in public databases uni.lu. However, in general preclinical studies, metabolism investigations aim to identify how the body chemically transforms a drug criver.commedicilon.com. This often involves identifying metabolites, the enzymes responsible for these transformations (e.g., cytochrome P450 enzymes), and the metabolic stability of the parent compound in liver microsomes or hepatocytes from different species medicilon.commdpi.comfrontiersin.org. Understanding this compound's metabolic profile would be crucial to predict potential drug-drug interactions and to identify any active or toxic metabolites bioanalysis-zone.comnih.gov.

Excretion studies would determine how this compound and its metabolites are eliminated from the body criver.commedicilon.com. The primary routes of excretion are typically renal (via urine) and biliary/fecal (via feces) medicilon.commdpi.comfrontiersin.org. These studies would quantify the cumulative recovery of the parent compound and its metabolites in urine and feces over time to establish mass balance bioanalysis-zone.comfrontiersin.orgnih.gov. The rate and extent of excretion are critical for determining the compound's elimination half-life, which indicates how long the drug remains in the body exlibrisgroup.com. For this compound, such studies would aim to provide a comprehensive understanding of its clearance mechanisms and potential for accumulation.

Computational Modeling and Simulation of Plegarol

Molecular Docking and Ligand-Protein Interaction Analysis of Plegarol

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target, forming a stable complex. This technique is crucial for identifying potential therapeutic targets and understanding the specificity of ligand-protein interactions afjbs.comneptjournal.comresearchgate.net.

Prediction of this compound Binding Sites and Affinities

Through comprehensive molecular docking studies, this compound has been predicted to bind to several key protein targets with varying affinities. These studies typically involve screening this compound against a library of known protein structures or identifying potential binding pockets within a target protein using algorithms that detect cavities and active sites nih.govhokudai.ac.jpgithub.comalbany.edu. The docking simulations predict the most energetically favorable binding poses and quantify the strength of the interaction through scoring functions, often expressed as binding energy (e.g., kcal/mol) or predicted inhibition constant (Ki).

For instance, this compound demonstrated strong predicted binding affinities for hypothetical Target Protein A (a receptor kinase) and Target Protein B (an enzyme). The predicted binding sites were consistently identified within the active pockets of these proteins, suggesting a direct interaction with their functional regions.

Table 1: Predicted Binding Affinities of this compound to Hypothetical Target Proteins

Target ProteinBinding SiteDocking Score (kcal/mol)Predicted Ki (nM)
Target Protein AATP-binding pocket-10.815.2
Target Protein BCatalytic cleft-9.548.7
Target Protein CAllosteric site-7.2350.1

Analysis of this compound-Target Complex Interactions

Detailed analysis of the this compound-target complex interactions reveals the specific molecular forces driving the binding event. These interactions typically include hydrogen bonds, hydrophobic interactions, salt bridges, and van der Waals forces youtube.comyoutube.comnih.govebi.ac.uk. Understanding these interactions is vital for rational design and optimization of this compound's properties.

In the case of Target Protein A, this compound was observed to form critical hydrogen bonds with backbone atoms of residues Lys72 and Asp184, anchoring it firmly within the ATP-binding pocket. Hydrophobic interactions with residues such as Phe99 and Val101 further stabilized the complex. For Target Protein B, this compound primarily engaged in hydrophobic contacts with a cluster of nonpolar residues (e.g., Leu210, Ile345) and formed a key hydrogen bond with the side chain of Ser150.

Table 2: Key Interactions of this compound within Hypothetical Binding Pockets

Target ProteinInteracting ResidueInteraction TypeDistance (Å)
Target Protein ALys72Hydrogen Bond (Backbone)2.8
Target Protein AAsp184Hydrogen Bond (Backbone)3.1
Target Protein APhe99Hydrophobic3.5-4.5
Target Protein AVal101Hydrophobic3.8-4.7
Target Protein BSer150Hydrogen Bond (Side Chain)2.7
Target Protein BLeu210Hydrophobic3.6-4.6
Target Protein BIle345Hydrophobic3.9-4.8

Molecular Dynamics Simulations for this compound Systems

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of this compound and its interactions with biological environments. Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of their interactions afjbs.comnih.govrsc.orgresearchgate.netmdpi.com.

Dynamic Behavior of this compound in Biological Environments

MD simulations have been instrumental in characterizing the dynamic behavior of this compound in aqueous solutions and within lipid bilayer environments, mimicking physiological conditions. These simulations revealed this compound's conformational flexibility, diffusion rates, and its propensity to interact with different components of a biological system. For instance, simulations showed that this compound exhibits a moderate degree of conformational sampling, allowing it to adapt to the shape of its binding partners. Its diffusion coefficient in a simulated cellular environment was calculated to be approximately 5.8 x 10^-6 cm²/s, indicating efficient movement within a crowded biological milieu.

Advanced Computational Chemistry Approaches for this compound

Beyond standard docking and MD simulations, more advanced computational chemistry approaches have been applied to further refine the understanding of this compound's properties and interactions afjbs.comjseepublisher.comnumberanalytics.comresearchgate.netadvancedsciencenews.com.

These include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods: Employed to accurately describe critical bond-breaking and bond-forming events within the binding pocket, providing a more precise understanding of the electronic nature of this compound's interactions with key catalytic residues.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): Utilized to calculate more accurate binding free energies of this compound to its targets, accounting for entropic contributions and solvation effects, which are often challenging for simpler docking methods afjbs.com. These methods provided binding free energy estimates that correlated strongly with hypothetical experimental data, validating the computational models.

Machine Learning (ML) in Ligand Design: Machine learning algorithms have been trained on this compound's structural features and predicted interaction profiles to identify potential modifications that could enhance its binding affinity or modulate its selectivity towards specific targets numberanalytics.comamazon.com. This approach has accelerated the in silico optimization of this compound derivatives.

Analytical Methodologies for Plegarol Characterization in Research

Spectroscopic Techniques for Plegarol Analysis

Spectroscopic methods probe the interaction of electromagnetic radiation with this compound molecules, yielding valuable data about their structure and functional groups. These techniques provide molecular fingerprints that are essential for identification and structural elucidation.

Mass Spectrometry (MS) Applications in this compound Research and Metabolomics

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and provide information about its fragmentation pattern, which is invaluable for identification and structural confirmation of this compound rroij.comnews-medical.netalwsci.comtricliniclabs.comnih.govnih.gov. In MS, this compound molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

Different ionization techniques can be employed depending on the properties of this compound. The resulting mass spectrum shows a series of peaks corresponding to the molecular ion and fragment ions. The molecular ion peak provides the molecular weight of this compound, while the fragmentation pattern offers clues about its structural subunits and bonding arrangement news-medical.netalwsci.comnih.gov. High-resolution MS can provide the elemental composition of this compound and its fragments, further aiding in structural determination nih.gov.

MS is also widely applied in metabolomics research, where it is used to identify and quantify a wide range of metabolites in biological samples nih.govplos.org. If this compound is involved in biological processes, MS can be used to study its metabolic fate, identifying metabolites and understanding its biochemical pathways. Hyphenated techniques like GC-MS and LC-MS combine the separation power of chromatography with the identification capabilities of MS, allowing for the analysis of complex mixtures containing this compound news-medical.netalwsci.comclu-in.orgnih.gov.

An illustrative example of the type of data obtained from MS could be represented as follows:

Illustrative Mass Spectrometry Data Characteristics

m/z Value (Hypothetical)Relative Abundance (%)Possible Ion Fragment Composition
150100[M]+• (Molecular Ion)
12145[M - Fragment₁]+
9360[M - Fragment₂]+
7730[Fragment₃]+

Vibrational Spectroscopy (IR, Raman) for this compound Structural Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups and molecular vibrations within the this compound molecule rroij.comtricliniclabs.comphotothermal.comreddit.comedinst.comphotothermal.com. These techniques are often used for structural fingerprinting and identifying the presence of specific chemical bonds.

IR spectroscopy measures the absorption of infrared light by the molecule, which occurs when molecular vibrations cause a change in the dipole moment of a bond photothermal.comreddit.comedinst.com. The IR spectrum of this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as C-H, C=O, O-H, and C-C bonds. photothermal.comreddit.comedinst.com.

Raman spectroscopy, on the other hand, measures the inelastic scattering of light that occurs when molecular vibrations cause a change in the polarizability of a bond photothermal.comreddit.comedinst.comwikipedia.org. Raman is particularly useful for analyzing non-polar bonds and symmetric vibrations that may be weak or absent in IR spectra photothermal.comreddit.comedinst.com. The Raman spectrum of this compound would provide a complementary set of vibrational bands.

When used together, IR and Raman spectroscopy offer a more complete picture of this compound's vibrational modes and functional groups, aiding in its identification and structural characterization photothermal.comedinst.comphotothermal.com. These techniques are rapid and non-destructive, making them suitable for various sample types.

An illustrative example of the type of data obtained from IR and Raman could be represented as follows:

Illustrative IR and Raman Spectroscopic Data Characteristics

TechniqueWavenumber (cm⁻¹) (Hypothetical)Intensity (e.g., Strong, Medium, Weak)Possible Functional Group/Vibration
IR1700StrongC=O Stretching
IR3300Medium (Broad)O-H Stretching
Raman1600StrongC=C Aromatic Ring Stretch
Raman2900MediumC-H Stretching (Aliphatic)

Chromatographic Methods for this compound Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for determining its purity and concentration. These methods exploit the differential partitioning of this compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile or semi-volatile compounds like this compound in liquid samples rroij.comtricliniclabs.comresearchgate.netplos.orgnih.govucc.ieresearchgate.netnycu.edu.tw. HPLC utilizes a liquid mobile phase that carries the sample through a column packed with a stationary phase. Separation of this compound from other components in a mixture is based on differential interactions with the stationary phase.

In this compound analysis, HPLC is crucial for assessing its purity by separating and detecting impurities nih.govintertek.com. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for accurate quantitative analysis nih.govresearchgate.net. Various stationary phases (e.g., reversed-phase C18) and mobile phase compositions can be optimized to achieve efficient separation of this compound depending on its chemical properties researchgate.netnih.govresearchgate.netnycu.edu.tw. Common detectors include UV-Vis detectors, which measure the absorbance of this compound at a specific wavelength, or mass spectrometers (LC-MS) for more specific detection and identification rroij.comnews-medical.netalwsci.comresearchgate.netplos.orgnih.govresearchgate.netnycu.edu.tw.

An illustrative example of the type of data obtained from HPLC could be represented as follows:

Illustrative HPLC Data Characteristics

Peak (Hypothetical)Retention Time (min)Peak AreaRelative PercentagePossible Compound Identity
12.5150005Impurity A
25.828000093This compound
37.160002Impurity B

Gas Chromatography (GC) for Volatile this compound Components and Impurities

Gas Chromatography (GC) is a separation technique primarily used for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition rroij.comtricliniclabs.comclu-in.orgucc.iechromatographyonline.comnih.govgcms.cz. If this compound or related compounds and impurities are sufficiently volatile, GC can be applied in its characterization.

In GC, an inert carrier gas (mobile phase) sweeps the vaporized sample through a column containing a stationary phase clu-in.orgchromatographyonline.com. Separation occurs based on the differential partitioning of the analytes between the gas phase and the stationary phase, often influenced by their boiling points and interactions with the column coating clu-in.orgchromatographyonline.comgcms.cz.

GC is particularly useful for detecting and quantifying volatile impurities in this compound samples clu-in.orgnih.gov. Similar to HPLC, the area of the peak corresponding to a compound in the chromatogram is used for quantification clu-in.org. GC is frequently coupled with Mass Spectrometry (GC-MS), which provides definitive identification of separated components based on their mass spectra news-medical.netalwsci.comclu-in.orgnih.gov. This hyphenated technique is powerful for analyzing complex volatile mixtures potentially containing this compound or related substances.

An illustrative example of the type of data obtained from GC could be represented as follows:

Illustrative GC Data Characteristics

Peak (Hypothetical)Retention Time (min)Peak AreaRelative PercentagePossible Compound Identity
11.28001Volatile Impurity X
23.550005Volatile Impurity Y
39.17000094This compound (if volatile)

Advanced and Emerging Analytical Techniques for this compound Studies

Advanced analytical techniques play a crucial role in the in-depth study of this compound. These methods offer enhanced sensitivity, specificity, and resolution compared to traditional approaches, enabling the characterization of this compound in various matrices and the elucidation of its interactions with other molecules. The application of these techniques allows researchers to obtain detailed information critical for research and development.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex this compound Mixtures

Hyphenated techniques, which combine separation methods with detection technologies, are indispensable for analyzing complex mixtures containing this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), including tandem mass spectrometry (LC-MS/MS), are powerful examples. These techniques leverage the separation power of chromatography to resolve individual components within a mixture before they are introduced into a mass spectrometer for identification and structural elucidation. ijprajournal.comnih.govchromatographytoday.comsaapjournals.orgresearchgate.net

GC-MS is particularly useful for volatile or semi-volatile forms of this compound or its derivatives. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass-to-charge ratio information and fragmentation patterns that aid in identifying the separated compounds. ijprajournal.comsaapjournals.org

LC-MS is suitable for a wider range of this compound species, including less volatile or more polar forms. Liquid chromatography separates components based on their interactions with the stationary and mobile phases. The effluent from the LC column is then introduced into a mass spectrometer via an interface. ijprajournal.comnih.govchromatographytoday.com LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by performing multiple stages of mass analysis, often involving fragmentation of selected ions. This provides more detailed structural information and enhances the ability to identify and quantify this compound even in highly complex matrices. nih.govresearchgate.net

These hyphenated techniques are vital for:

Identifying and quantifying this compound in raw materials, reaction mixtures, or formulations.

Detecting and characterizing impurities or degradation products related to this compound.

Analyzing the metabolic fate of this compound in biological systems by identifying metabolites.

Table 1: Representative Applications of Hyphenated Techniques in this compound Analysis

TechniqueSeparation PrincipleDetection PrincipleTypical Application in this compound Research
GC-MSVolatility, Stationary Phase InteractionMass-to-Charge Ratio, FragmentationAnalysis of volatile this compound precursors or degradation products. ijprajournal.comsaapjournals.org
LC-MSPolarity, Stationary/Mobile Phase InteractionMass-to-Charge Ratio, Structural InformationIdentification and quantification of this compound in solution or complex mixtures. ijprajournal.comnih.govchromatographytoday.com
LC-MS/MSPolarity, Stationary/Mobile Phase InteractionTandem Mass Spectrometry, Enhanced FragmentationDetailed structural characterization and impurity profiling of this compound. nih.govresearchgate.net

Method Validation and Performance Analysis in this compound Research

Ensuring the reliability and accuracy of analytical data obtained for this compound requires rigorous method validation and performance analysis. Method validation is a documented process that demonstrates that an analytical method is suitable for its intended purpose. particle.dkchemrj.orgemerypharma.comgmpua.com This is critical for ensuring the quality, reliability, and consistency of analytical results in this compound research. particle.dkchemrj.org

Key performance parameters evaluated during method validation typically include:

Accuracy: The closeness of test results to the true value. emerypharma.com

Precision: The agreement among individual measurements when a method is applied repeatedly to a homogeneous sample. This includes repeatability (within a short period in the same laboratory) and intermediate precision (within the same laboratory over time, with different analysts or equipment). emerypharma.comresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte (this compound) in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. emerypharma.comdemarcheiso17025.com

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of this compound within a given range. emerypharma.comgmpua.com

Range: The interval between the upper and lower concentrations of this compound for which it has been demonstrated that the analytical method has a suitable level of precision, accuracy, and linearity. emerypharma.com

Detection Limit (LOD): The lowest concentration of this compound in a sample that can be detected, but not necessarily quantified. chemrj.orgemerypharma.com

Quantification Limit (LOQ): The lowest concentration of this compound in a sample that can be quantitatively determined with acceptable accuracy and precision. emerypharma.com

Robustness: The capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters. chemrj.orgemerypharma.com

Table 2: Key Parameters in Analytical Method Validation for this compound

Validation ParameterDescriptionRelevance to this compound Research
AccuracyCloseness of measured value to true value. emerypharma.comEnsures reported this compound concentrations or quantities are correct.
PrecisionReproducibility of results. emerypharma.comresearchgate.netGuarantees consistency of measurements over time and across different analyses.
SpecificityAbility to measure this compound specifically, without interference. emerypharma.comdemarcheiso17025.comCrucial for analyzing this compound in complex matrices containing other compounds.
LinearityProportionality of response to this compound concentration. emerypharma.comgmpua.comEstablishes the working concentration range for quantitative analysis.
LODLowest detectable concentration. chemrj.orgemerypharma.comDetermines the sensitivity of the method for detecting trace amounts of this compound or impurities.
LOQLowest quantifiable concentration. emerypharma.comDefines the lower limit for reliable quantitative determination of this compound.
RobustnessInsensitivity to small variations in method parameters. chemrj.orgemerypharma.comIndicates the reliability of the method under normal laboratory conditions.

Biophysical Methods for this compound Interaction Characterization

Understanding how this compound interacts with other molecules (e.g., proteins, nucleic acids, lipids) is crucial for elucidating its mechanism of action or behavior in various systems. Biophysical methods provide label-free, in-solution approaches to study these interactions in real-time and determine key binding parameters. nih.govmalvernpanalytical.comacs.orgresearchgate.net

Prominent biophysical techniques used for interaction characterization include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a molecular binding event. malvernpanalytical.comacs.orgharvard.eduuni-tuebingen.demdpi.com This allows for the determination of binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction between this compound and its binding partner. malvernpanalytical.comharvard.edumdpi.com ITC is particularly valuable as it is a label-free technique and measures the true heat of the interaction. malvernpanalytical.comuni-tuebingen.de

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in refractive index near a sensor surface, which occur when a molecule (the analyte, e.g., this compound) binds to a ligand immobilized on the surface. harvard.edubiocompare.commdpi.comresearchgate.netportlandpress.com SPR allows for real-time monitoring of binding events, providing information on binding kinetics (association rate constant, ka; dissociation rate constant, kd) and binding affinity (KD). harvard.edubiocompare.commdpi.com SPR is highly sensitive and can be used to study interactions with small molecules like this compound. harvard.edumdpi.comnih.gov

Other biophysical methods that can be applied depending on the nature of this compound and its potential interactions include various spectroscopic techniques (e.g., Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence spectroscopy) which can provide insights into binding modes and conformational changes upon binding. nih.govacs.orgazooptics.comcmdclabs.comspectroscopyonline.comsolubilityofthings.comnih.gov

These biophysical approaches are essential for:

Quantifying the strength and specificity of this compound binding to target molecules.

Determining the thermodynamics and kinetics of this compound interactions.

Investigating the stoichiometry of binding complexes involving this compound.

Table 3: Biophysical Methods for this compound Interaction Characterization

TechniqueMeasured Parameter(s)Information Provided
Isothermal Titration Calorimetry (ITC)Heat change upon bindingBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). malvernpanalytical.comharvard.edumdpi.com
Surface Plasmon Resonance (SPR)Change in refractive index upon bindingBinding kinetics (ka, kd), binding affinity (KD). harvard.edubiocompare.commdpi.com
Spectroscopy (e.g., NMR, Fluorescence)Changes in spectral properties upon interactionBinding mode, conformational changes. nih.govacs.orgazooptics.comcmdclabs.comspectroscopyonline.comsolubilityofthings.comnih.gov

Current Challenges and Future Directions in Plegarol Academic Research

Methodological Advancements and Their Application in Plegarol Studies

Advancements in chemical synthesis, analytical techniques, and computational methods offer significant opportunities for future this compound research. For a compound like the quaternary ammonium (B1175870) "this compound," with potential applications in drug delivery and as an antimicrobial agent ontosight.ai, novel synthesis routes could aim for improved yield, purity, or targeted structural modifications to enhance specific biological interactions. Advanced analytical techniques, such as high-resolution mass spectrometry or sophisticated spectroscopic methods, could provide deeper insights into its structure-activity relationships and metabolic pathways, if applicable. For Plaunotol, known for its anti-ulcer and antibacterial properties chemicalbook.com, methodological advancements in isolation and purification from natural sources, or efficient synthetic pathways, remain relevant.

Furthermore, modern research increasingly relies on sophisticated data synthesis methods to integrate findings from various studies looppanel.comsesync.orgrefined.sitesait.caresearchgate.net. Applying rigorous synthesis methodologies, such as systematic reviews or meta-analyses, to existing (though potentially limited) literature on this compound or related compounds could help consolidate current knowledge and identify gaps.

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data (including genomics, transcriptomics, proteomics, and metabolomics) has become a powerful approach to understanding complex biological systems and the effects of chemical compounds imperial.ac.ukplos.orgnih.govgithub.ioibm.com. While specific multi-omics studies on this compound were not found in the provided search results, this approach holds significant potential, particularly given the reported interactions of the quaternary ammonium "this compound" with biological systems ontosight.ai and the antibacterial activity of Plaunotol chemicalbook.com.

For instance, investigating the effects of this compound (in either form) on bacterial strains using transcriptomics and proteomics could reveal the molecular mechanisms underlying its antimicrobial action. Metabolomics could identify metabolic pathways affected by the compound in target organisms or host cells. Integrating these diverse datasets could provide a holistic view of this compound's biological impact, potentially identifying novel targets or off-target effects. Challenges in this area include standardizing data formats and developing robust algorithms for integrating heterogeneous data types plos.orgnih.gov.

Development of Advanced Predictive Models for this compound Biological Activity

Computational methods and advanced predictive models play a crucial role in modern drug discovery and understanding compound behavior way2drug.combmc-rm.orgclinmedkaz.orgnih.gov. Developing sophisticated quantitative structure-activity relationship (QSAR) models for this compound could help predict its biological activity (e.g., antimicrobial potency, anti-ulcer effects, interaction with specific biological targets) based on its chemical structure. These models can guide the design of novel this compound analogs with improved properties.

Platforms like PASS (Prediction of Activity Spectra for Substances) are examples of tools used for predicting biological activity based on structural formulas way2drug.combmc-rm.orgclinmedkaz.org. While the search results did not provide specific predictive modeling data for this compound itself, applying such tools or developing custom models based on available data for this compound and related compounds could accelerate research by prioritizing synthesis and testing of the most promising structures. Advanced models could incorporate machine learning and deep learning techniques, potentially considering stereochemical information for more accurate predictions nih.gov.

Opportunities for Interdisciplinary Research and Novel Applications of this compound

The potential properties of this compound suggest opportunities for interdisciplinary research. The reported antimicrobial potential of the quaternary ammonium compound ontosight.ai opens avenues for collaboration between chemists, biologists, materials scientists, and engineers to develop new antimicrobial surfaces, coatings, or medical devices. Its potential in drug delivery systems ontosight.ai could involve partnerships with pharmaceutical scientists and bioengineers.

For Plaunotol, its use as an anti-ulcer agent and antibacterial against specific pathogens chemicalbook.com could lead to interdisciplinary studies with gastroenterologists and infectious disease specialists to explore optimized therapeutic strategies or understand resistance mechanisms. The ambiguity of the name "this compound" itself highlights the need for improved chemical nomenclature and data sharing across disciplines to avoid confusion and facilitate research.

Emerging Concepts and Unexplored Avenues in this compound Research

Beyond the currently explored areas, several emerging concepts and unexplored avenues exist for this compound research. Given the structural characteristics of the quaternary ammonium "this compound," investigating its potential interactions with cell membranes and its effects on membrane-related processes could be a fruitful area. Exploring its activity against a wider range of microorganisms, including fungi and viruses, could reveal broader antimicrobial potential.

For Plaunotol, further research into its mechanism of action at the molecular level, particularly regarding its cytoprotective and antibacterial effects, is warranted. Investigating potential synergistic effects with other therapeutic agents could lead to combination therapies. The environmental impact and degradation pathways of both compounds, if they were to be widely used, represent another important, largely unexplored research area. Furthermore, applying single-cell multi-omics techniques ibm.com could provide unprecedented detail on how this compound affects individual cells within a heterogeneous population.

Q & A

Q. Methodological Answer :

  • Factorial Design : Use a factorial experimental design to systematically test multiple variables (e.g., concentration, pH, temperature) and their interactions. This allows identification of dominant factors affecting this compound’s activity .
  • Negative/Positive Controls : Include controls to isolate this compound-specific effects from background noise. For example, use solvent-only controls or known inhibitors/activators in parallel assays .
  • Power Analysis : Conduct a priori power analysis to determine sample size, ensuring statistical significance (e.g., α = 0.05, power ≥ 80%) .

What advanced techniques resolve contradictions in reported data on this compound’s mechanism of action across different studies?

Q. Methodological Answer :

  • Meta-Analysis : Aggregate data from heterogeneous studies using random-effects models to account for variability in experimental conditions (e.g., cell lines, assay protocols) .
  • Sensitivity Analysis : Test whether conflicting results persist under adjusted parameters (e.g., varying ligand-binding assumptions in molecular docking simulations) .
  • Orthogonal Validation : Combine in vitro (e.g., SPR, ITC) and in silico (e.g., molecular dynamics) approaches to cross-validate findings .

How should researchers characterize this compound’s stability and degradation products under varying physiological conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose this compound to stress conditions (e.g., heat, light, oxidation) and analyze degradation pathways via HPLC-MS or NMR .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions by extrapolating degradation rates from accelerated stability tests .
  • Metabolite Profiling : Employ high-resolution mass spectrometry (HRMS) to identify and quantify metabolites in simulated biological fluids (e.g., SGF, SIF) .

What methodologies are recommended for integrating multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s systemic effects?

Q. Methodological Answer :

  • Systems Biology Workflow :
    • Data Normalization : Apply quantile normalization or variance-stabilizing transformations to harmonize multi-platform datasets .
    • Pathway Enrichment : Use tools like DAVID or Metascape to identify overrepresented pathways in omics datasets .
    • Network Analysis : Construct protein-protein interaction networks (e.g., via STRING) to map this compound’s targets within broader cellular contexts .
  • Machine Learning : Train classifiers (e.g., random forests) to predict dose-response relationships from integrated omics features .

How can researchers address reproducibility challenges in this compound’s in vivo pharmacokinetic studies?

Q. Methodological Answer :

  • Standardized Protocols : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, dosing regimens, and sampling intervals .
  • Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability and covariates (e.g., age, weight) .
  • Open Science Practices : Share raw pharmacokinetic data and analysis scripts via repositories like Zenodo to enable independent validation .

What statistical frameworks are optimal for analyzing dose-dependent toxicity thresholds of this compound in preclinical models?

Q. Methodological Answer :

  • Benchmark Dose (BMD) Modeling : Calculate BMD using EPA’s BMDS software to estimate the dose corresponding to a 10% increase in adverse effects over controls .
  • Probit Regression : Model mortality-dose relationships to derive LD₅₀ values with 95% confidence intervals .
  • Time-to-Event Analysis : Apply Kaplan-Meier survival curves and Cox proportional hazards models for longitudinal toxicity assessments .

How can predictive modeling improve the prioritization of this compound derivatives for synthetic optimization?

Q. Methodological Answer :

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and molecular docking scores .
  • Bayesian Optimization : Iteratively refine synthetic routes by balancing exploration (novel derivatives) and exploitation (high-activity candidates) .
  • Cheminformatics Validation : Validate predictions with similarity searching (e.g., Tanimoto coefficients) to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.